L-Valine ethyl ester hydrochloride physical properties
L-Valine ethyl ester hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of L-Valine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of L-Valine ethyl ester hydrochloride, a key amino acid derivative with significant applications in pharmaceuticals, nutritional supplements, and biochemical research.[1] The information is presented to support research and development activities, with a focus on clarity and practical application.
Core Physical and Chemical Properties
L-Valine ethyl ester hydrochloride is a white crystalline powder.[1][2] It is recognized for its role in enhancing protein synthesis and muscle recovery, which stems from its nature as a readily bioavailable form of the branched-chain amino acid L-valine.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.
A summary of its key physical and chemical identifiers is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1][3] |
| Molecular Weight | 181.66 g/mol | [2][3][4] |
| Appearance | White to almost white powder or crystals | [1][5] |
| Melting Point | 102-105 °C | [3][4][5] |
| Optical Rotation | [α]²⁰/D +6.5° to +6.7° (c=2 in H₂O) | [1][3][5] |
| CAS Number | 17609-47-1 | [1][3] |
| Solubility | Soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of L-Valine ethyl ester hydrochloride are crucial for quality control and research purposes. The following sections outline standardized methodologies.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
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Sample Preparation: A small, dry sample of L-Valine ethyl ester hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube containing the sample is placed in the heating block of the apparatus.
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The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
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The temperature at which the substance first begins to melt (the point of collapse) and the temperature at which the substance is completely molten are recorded as the melting range.
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Purity Check: A sharp melting range close to the literature value (102-105 °C) indicates a high degree of purity.[3][4][5]
Determination of Solubility
Solubility data is essential for formulation development and for designing experiments in solution.
Methodology:
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Solvent Selection: A range of solvents of varying polarities are selected for testing, including water, ethanol, and dichloromethane.
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Procedure (Qualitative):
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To approximately 1 mL of the chosen solvent in a test tube, a small amount (a few milligrams) of L-Valine ethyl ester hydrochloride is added.
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The mixture is agitated vigorously.
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If the solid dissolves completely, the substance is considered soluble. If it does not, the process is repeated with gentle heating.
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Procedure (Quantitative):
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An excess amount of L-Valine ethyl ester hydrochloride is added to a known volume of the solvent in a sealed container.
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The mixture is agitated at a constant temperature until equilibrium is reached (typically 24 hours).
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The saturated solution is then filtered to remove any undissolved solid.
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The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, after creating a calibration curve with known standards.
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Applications in Research and Development
L-Valine ethyl ester hydrochloride serves as a vital building block in the synthesis of peptides and has been explored in the development of advanced drug delivery systems.
Role in Solid-Phase Peptide Synthesis (SPPS)
L-Valine ethyl ester hydrochloride is frequently utilized in peptide synthesis.[3][5] The ester group protects the C-terminus of the valine residue, while the hydrochloride salt improves its handling and solubility. The general workflow for incorporating an amino acid like L-Valine into a growing peptide chain via SPPS is depicted below. In this process, the ethyl ester would typically be saponified to the free acid before activation and coupling.
Component of Nanomicelle Drug Delivery Systems
Recent research has focused on utilizing L-Valine to modify nanocarriers for targeted drug delivery. L-Valine can be conjugated to phospholipids like DSPE-PEG2000 to create nanomicelles that can enhance drug permeation across biological barriers.
